molecular formula C18H20FN3OSi B2916872 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal CAS No. 241466-90-0

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal

Cat. No.: B2916872
CAS No.: 241466-90-0
M. Wt: 341.461
InChI Key: ACUPXNVLUHGAOX-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal is a complex organic compound that features a benzotriazole ring, a fluorophenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the fluorophenyl group, and the addition of the trimethylsilyl group. Common reagents used in these reactions include benzotriazole, 4-fluorobenzaldehyde, and trimethylsilyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or organometallic compounds in the presence of a base.

Major Products

    Oxidation: 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanoic acid.

    Reduction: 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole ring and fluorophenyl group may play key roles in binding interactions, while the trimethylsilyl group may influence the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-Benzotriazol-1-yl)-2-phenyl-3-(trimethylsilyl)propanal: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-chlorophenyl)-3-(trimethylsilyl)propanal: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

    2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal: Contains a methyl group instead of fluorine, which may influence its steric and electronic properties.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, biological activity, and physical properties. The combination of the benzotriazole ring, fluorophenyl group, and trimethylsilyl group makes this compound a valuable target for research and development in various fields.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OSi/c1-24(2,3)13-18(12-23,14-8-10-15(19)11-9-14)22-17-7-5-4-6-16(17)20-21-22/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUPXNVLUHGAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(C=O)(C1=CC=C(C=C1)F)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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